5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 702646-09-1
Cat. No.: VC4321761
Molecular Formula: C15H9BrF3N3S
Molecular Weight: 400.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 702646-09-1 |
|---|---|
| Molecular Formula | C15H9BrF3N3S |
| Molecular Weight | 400.22 |
| IUPAC Name | 3-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H9BrF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23) |
| Standard InChI Key | KJGQLFMQKQZDBW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is C₁₅H₉BrF₃N₃S, with a molecular weight of 400.22 g/mol . The compound’s structure integrates three distinct functional groups:
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A 1,2,4-triazole ring as the central heterocycle.
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A 2-bromophenyl group at the 5-position, contributing steric bulk and electrophilic reactivity.
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A 3-(trifluoromethyl)phenyl group at the 4-position, enhancing lipophilicity and metabolic stability.
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A thiol (-SH) group at the 3-position, enabling nucleophilic interactions and redox activity .
Table 1: Key Structural Descriptors
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is governed by its substituents:
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Thiol Group: Participates in disulfide bond formation, metal coordination, and nucleophilic substitutions.
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Bromophenyl Group: Undergoes electrophilic aromatic substitution (e.g., Suzuki coupling) or halogen exchange reactions.
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Trifluoromethyl Group: Electron-withdrawing nature deactivates the phenyl ring toward electrophilic attack but enhances stability against oxidative degradation .
Biological Activity and Mechanisms
Metallo-Beta-Lactamase Inhibition
The compound exhibits inhibitory activity against metallo-beta-lactamases (MBLs), enzymes that hydrolyze beta-lactam antibiotics (e.g., penicillins, carbapenems). MBLs are implicated in multidrug-resistant bacterial infections, making this compound a potential adjuvant for antibiotic therapy.
Mechanism of Action:
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Thiol Coordination: The thiol group chelates the zinc ions in the MBL active site, disrupting catalytic activity .
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Hydrophobic Interactions: The trifluoromethyl and bromophenyl groups enhance binding to hydrophobic pockets adjacent to the active site .
Comparative Efficacy
In silico studies of analogous triazoles reveal that electron-withdrawing groups (e.g., -CF₃, -Br) improve inhibitory potency by 10–100-fold compared to unsubstituted derivatives . For instance, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives show IC₅₀ values in the micromolar range against NDM-1 MBL .
| Application | Advantages | Challenges |
|---|---|---|
| Antibiotic resistance reversal | Targets MBLs without affecting human metalloenzymes | Poor bioavailability, cytotoxicity |
| Optoelectronic materials | High thermal stability, tunable bandgap | Synthesis scalability, cost |
Comparative Analysis with Structural Analogues
Bromophenyl vs. Chlorophenyl Derivatives
Replacing the 2-bromophenyl group with a 4-chlorophenyl moiety (as in 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole) reduces steric hindrance but decreases lipophilicity, impacting membrane permeability .
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